Antibiotic Sch 725674

Description

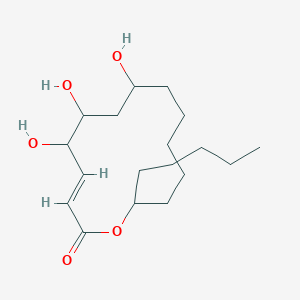

(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one is a natural product found in Aspergillus with data available.

Structure

3D Structure

Properties

Molecular Formula |

C18H32O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |

InChI |

InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+ |

InChI Key |

LEEBEEPDVOWSDN-VAWYXSNFSA-N |

SMILES |

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |

Isomeric SMILES |

CCCCCC1CCCCCC(CC(C(/C=C/C(=O)O1)O)O)O |

Canonical SMILES |

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |

Synonyms |

Sch 725674 |

Origin of Product |

United States |

Foundational & Exploratory

Supramolecular Optimization of DHFR Inhibition: The Iclaprim Technical Monograph

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Subject: Mechanism of Action, Structural Biology, and Experimental Validation of Iclaprim

Executive Synthesis: The Rational Design of Iclaprim

Iclaprim represents a paradigm shift in the design of diaminopyrimidine dihydrofolate reductase (DHFR) inhibitors. Unlike its predecessor trimethoprim (TMP), which relies heavily on hydrogen bonding networks that are easily disrupted by single-point mutations (e.g., F98Y in S. aureus), Iclaprim was engineered using crystallography-driven supramolecular optimization .

The core innovation lies in the addition of a hydrophobic chromene moiety to the 2,4-diaminopyrimidine scaffold. This extension allows the molecule to access a previously unexploited hydrophobic pocket within the bacterial DHFR active site, compensating for the loss of hydrogen bonds in resistant strains via enhanced Van der Waals interactions. This guide details the structural mechanics, kinetic data, and validation protocols defining Iclaprim's efficacy.[1][2][3][4]

Structural Mechanism of Action

The Folate Pathway Interception

Iclaprim acts as a potent, reversible, competitive inhibitor of bacterial DHFR. By blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), it halts the synthesis of thymidine nucleotides, leading to "thymineless death."

Figure 1: Interception of the folate biosynthesis pathway by Iclaprim at the DHFR reduction step.

The Hydrophobic Compensation Hypothesis

While TMP binds via a conserved hydrogen bond network (Asp27, Phe92 in S. aureus), Iclaprim utilizes a dual-binding mode:

-

Anchoring: The 2,4-diaminopyrimidine ring forms the classical hydrogen bonds with Asp27 and the backbone of Leu5/Phe92.

-

Hydrophobic Extension: The cyclopropyl-chromene moiety extends into a hydrophobic cleft formed by Leu20, Leu28, Val31, Ile50, and Leu54 .

This hydrophobic interaction provides approximately -1.9 kcal/mol of additional binding energy, which is critical when the F98Y mutation disrupts the hydrogen bonding network used by TMP.

Figure 2: Structural logic of Iclaprim binding. The chromene moiety engages a hydrophobic pocket, bypassing the F98Y resistance mechanism.

Quantitative Pharmacology

The structural enhancements translate directly into superior inhibition constants (

Table 1: Comparative Enzymatic Potency (S. aureus DHFR)

| Enzyme Variant | Parameter | Iclaprim (nM) | Trimethoprim (nM) | Fold Improvement |

| Wild Type | 0.3 | 6.0 | 20x | |

| 2.2 | 21.0 | ~10x | ||

| F98Y Mutant | 6.0 | 100.0 | 16.7x | |

| 27.0 | 1200.0 | 44x | ||

| DfrG (High Res) | 1350 | 31,000 | 23x |

Data synthesized from Oefner et al. and related kinetic studies [1, 3].

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Spectrophotometric DHFR Inhibition Assay

Objective: Determine

Reagents:

-

Buffer: 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl (pH 7.0).

-

Substrate: Dihydrofolate (DHF),

stock. -

Cofactor: NADPH,

stock. -

Enzyme: Recombinant S. aureus DHFR (Wild Type or F98Y).[4]

Workflow:

-

Equilibration: Incubate Enzyme + NADPH + Iclaprim (varying concentrations: 0.1 nM – 100 nM) for 5 minutes at 25°C.

-

Initiation: Add DHF to start the reaction.

-

Measurement: Monitor

decrease for 180 seconds. -

Analysis:

-

Plot

vs. [I] to determine -

Use Dixon plots (

vs. [I]) at multiple [DHF] to determine -

Validation Check: The lines in the Dixon plot must intersect above the x-axis for competitive inhibition.

-

Crystallographic Binding Confirmation

Objective: Visualize the chromene moiety in the hydrophobic pocket.

Figure 3: X-ray crystallography workflow for validating Iclaprim-DHFR binding modes.

Critical Protocol Notes:

-

Soaking: Iclaprim is hydrophobic.[1][2][3][4][5][6][7] Dissolve in DMSO and ensure final DMSO concentration in the drop does not exceed 5% to prevent crystal cracking.

-

Resolution: Aim for

to clearly resolve the electron density of the cyclopropyl-chromene tail.

Clinical Implications of the Mechanism

The supramolecular optimization of Iclaprim translates into specific clinical advantages:

-

Rapid Bactericidal Activity: Due to high affinity, Iclaprim achieves

reduction in CFU within 8-24 hours at -

Reduced Resistance Selection: The dual-binding mode (H-bond + Hydrophobic) creates a higher genetic barrier for resistance. A single point mutation (like F98Y) is insufficient to abolish binding.

-

Safety Profile: Unlike TMP-SMX (Bactrim), Iclaprim is a pure DHFR inhibitor and does not require a sulfonamide partner, eliminating sulfonamide-related risks (hypersensitivity, hyperkalemia).[6][7]

References

-

Oefner, C., et al. (2009).[4] "Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase are responsible for the increase in affinity and antibacterial activity."[1][2][3][4][6] Journal of Antimicrobial Chemotherapy.

-

Schulz, H., et al. (2006). "Iclaprim, a novel dihydrofolate reductase inhibitor."[1][2][3][4][6][7][8] Current Opinion in Investigational Drugs.

-

Frey, K. M., et al. (2012). "Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes." Bioorganic & Medicinal Chemistry.

-

RCSB Protein Data Bank. (2010). "Structure of S. aureus DHFR complexed with NADPH and Iclaprim (PDB ID: 3FRD)." RCSB PDB.

-

Huang, D. B., et al. (2018). "Iclaprim: a differentiated option for the treatment of skin and skin structure infections."[6][8][9] Expert Review of Anti-infective Therapy.

Sources

- 1. Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase are responsible for the increase in affinity and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iclaprim: a differentiated option for the treatment of skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iclaprim, a dihydrofolate reductase inhibitor antibiotic in Phase III of clinical development: a review of its pharmacology, microbiology and clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Structure and Synthesis of Sch 725674: An In-Depth Technical Guide

Executive Summary

Sch 725674 is a 14-membered macrolactone antifungal agent originally isolated from the fermentation broth of Aspergillus sp. (culture SPRI-0836). Distinguished by its unique structural architecture—specifically a 14-membered ring lacking methyl substitution but featuring an n-pentyl side chain and a specific pattern of hydroxyl groups—it represents a significant scaffold in the search for non-azole, non-polyene antifungal therapeutics.

This guide provides a rigorous technical analysis of Sch 725674, focusing on its chemical topology, biological efficacy, and the strategic logic governing its total synthesis. Particular emphasis is placed on the enantioselective convergent synthesis developed by Goswami and colleagues, which utilizes dithiane linchpin coupling and Yamaguchi macrolactonization to construct the macrocyclic core.

Chemical Structure & Physicochemical Properties[1]

Structural Topology

Sch 725674 is characterized by a 14-membered macrolactone core.[1][2][3] Unlike many macrolides (e.g., erythromycin) that are densely substituted with methyl groups, Sch 725674 possesses a relatively "open" ring structure decorated with specific stereogenic centers.

-

Key Functionalities:

-

(E)-

-unsaturated ester: A conjugated system embedded within the macrocycle. -

Hydroxyl Groups: Three free hydroxyl groups, two of which are often contiguous (vicinal diol motif), contributing to its polarity and hydrogen-bonding potential.

-

Side Chain: An n-pentyl group at the C-13 position (numbering may vary by convention, but typically distal to the ester).

-

-

Stereochemistry: The absolute configuration was established via total synthesis (Curran, Prasad, Goswami) and is critical for biological activity.

Physicochemical Profile

| Property | Description |

| Class | Macrolactone / Polyketide |

| Source | Aspergillus sp.[1][5][6] (SPRI-0836) |

| Solubility | Soluble in MeOH, DMSO, CHCl |

| Stability | Stable in solid state; sensitive to strong acids/bases due to lactone and allylic alcohol functionalities. |

Biological Activity & Therapeutic Potential[1][7][8]

Sch 725674 exhibits targeted antifungal activity, distinct from broad-spectrum cytotoxins. Its isolation was driven by screening against pathogenic yeasts.

Antifungal Spectrum (MIC Data)

The compound demonstrates potency against key fungal pathogens, including azole-resistant strains.

| Test Organism | Strain ID | MIC ( | Clinical Relevance |

| Saccharomyces cerevisiae | PM503 | 8 | Model yeast / Opportunistic pathogen |

| Candida albicans | C43 | 32 | Major cause of candidiasis |

Mechanism of Action

While the precise molecular target (e.g., specific enzyme inhibition) has not been definitively mapped to a single protein like CYP51 (azoles) or FKS1 (echinocandins), the structural profile suggests a mode of action involving membrane interaction or disruption of cell wall biosynthesis . The presence of the macrolactone ring and specific hydroxyl stereochemistry implies a binding event that is stereospecific, rather than general membrane lysis.

Total Synthesis: The Goswami Route

Primary Reference: Goswami et al., RSC Advances / Org. Biomol. Chem., 2014

The synthesis of Sch 725674 is a masterclass in convergent strategy . The Goswami approach is selected for this guide because it elegantly demonstrates linchpin coupling (using 1,3-dithiane) to assemble the carbon skeleton, followed by Yamaguchi macrolactonization to close the ring.

Retrosynthetic Analysis & Workflow

The strategy disconnects the macrocycle at the lactone bond (C1-O13) and the C8-C9 bond (formed via dithiane alkylation).

Caption: Convergent synthesis strategy for Sch 725674 utilizing dithiane linchpin coupling and Yamaguchi cyclization.

Detailed Experimental Protocol

Phase 1: Fragment Assembly (Linchpin Coupling)

Objective: Connect the "upper" and "lower" carbon chains using 1,3-dithiane as a masked carbonyl equivalent.

-

Rationale: The 1,3-dithiane proton is acidic (pKa ~31), allowing lithiation with n-BuLi. This lithiated species acts as a nucleophile (acyl anion equivalent) to attack an epoxide or alkyl halide, forming a C-C bond while preserving the carbonyl oxidation state for later use.

-

Protocol:

-

Dissolve Fragment B (containing the dithiane moiety) in anhydrous THF under Argon. Cool to -78°C.

-

Add n-Butyllithium (n-BuLi) dropwise. Stir for 30 min to generate the lithio-dithiane.

-

Slowly add Fragment A (containing the epoxide or electrophile) in THF.

-

Allow the reaction to warm to 0°C over 2 hours. The nucleophilic attack opens the epoxide, establishing the C8-C9 bond and the C9 hydroxyl group.

-

Quench: Saturated NH

Cl solution. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

-

Phase 2: Cross Metathesis

Objective: Install the (E)-

-

Rationale: Olefin metathesis using Grubbs II catalyst is highly selective for forming (E)-alkenes (thermodynamic product) in the presence of acrylates.

-

Protocol:

-

Dissolve the coupled intermediate in degassed CH

Cl -

Add Ethyl Acrylate (excess, ~5-10 equiv) and Grubbs 2nd Generation Catalyst (5-10 mol%).

-

Reflux for 12-24 hours. Monitor by TLC for the disappearance of the terminal alkene.

-

Workup: Concentrate in vacuo. Filter through a pad of celite to remove ruthenium residues.

-

Phase 3: Yamaguchi Macrolactonization

Objective: Cyclize the linear seco-acid to form the 14-membered ring.

-

Rationale: Direct acid-catalyzed esterification of large rings is entropically unfavorable. The Yamaguchi method activates the carboxylic acid as a mixed anhydride (using 2,4,6-trichlorobenzoyl chloride) which is then attacked by the alcohol in a dilute solution to favor intramolecular cyclization over intermolecular oligomerization.

-

Protocol:

-

Hydrolysis: Treat the ester precursor with LiOH in THF/H

O to generate the seco-acid (free acid and free alcohol). -

Activation: Dissolve the seco-acid in anhydrous THF. Add Et

N and 2,4,6-Trichlorobenzoyl chloride (TCBC) . Stir for 1-2 h to form the mixed anhydride. -

Cyclization: Dilute the mixture significantly (high dilution condition, ~0.001 M) in Toluene. Add DMAP (4-Dimethylaminopyridine) as the nucleophilic catalyst.

-

Heat to reflux for 12-16 hours.

-

Workup: Wash with sat. NaHCO

, brine, and dry over Na

-

Phase 4: Final Deprotection & Stereoselective Reduction

-

Step: Removal of dithiane (e.g., using MeI/CaCO

or Iodine) and stereoselective reduction of the resulting ketone (using reagents like Zn(BH

Alternative Synthetic Strategies

To provide a comprehensive view, we acknowledge two other notable routes:

-

Prasad Total Synthesis (2014):

-

Starting Material: L-(+)-Tartaric acid (Chiral pool approach).

-

Key Strategy: Uses Ley’s dithiaketalization and Ring-Closing Metathesis (RCM) to close the macrocycle. This route is notable for establishing the stereochemistry early via the tartaric acid scaffold.

-

-

Curran Total Synthesis:

-

Strategy: Fluorous Mixture Synthesis . This was the first total synthesis and was used to create a library of stereoisomers to confirm the absolute configuration of the natural product. It relies on fluorous tags to facilitate the separation of intermediates.

-

References

-

Yang, S. W., et al. (2005). "Structure elucidation of Sch 725674 from Aspergillus sp." The Journal of Antibiotics, 58(8), 535-538.

-

Bali, A. K., Sunnam, S. K., & Prasad, K. R. (2014).[4] "Enantiospecific Total Synthesis of Macrolactone Sch 725674." Organic Letters, 16(15), 4001-4003.[4]

-

Goswami, R. K., et al. (2014). "An enantioselective total synthesis of Sch-725674." Organic & Biomolecular Chemistry, 12, 8533-8536.

-

Sabitha, G., et al. (2016).[7] "A Pot-Economical Approach to the Total Synthesis of Sch-725674." Organic Letters, 18(4), 624–627.

-

Cayman Chemical. "SCH 725674 Product Information."

Sources

- 1. researchgate.net [researchgate.net]

- 2. An enantioselective total synthesis of Sch-725674 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An enantioselective total synthesis of Sch-725674 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Enantiospecific total synthesis of macrolactone Sch 725674 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure elucidation of Sch 725674 from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Pot-Economical Approach to the Total Synthesis of Sch-725674 - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the In Vitro Antibacterial Spectrum of a Novel Compound: A Methodological Guide Using SCH 725674 as a Framework

Senior Application Scientist Note: This document provides a comprehensive, in-depth technical guide on the methodologies used to determine the in vitro antibacterial spectrum of a novel chemical entity. It is designed for researchers, scientists, and drug development professionals. It is critical to note that the compound used as a framework for this guide, SCH 725674 (Dinaciclib) , is a potent cyclin-dependent kinase (CDK) inhibitor developed as an anti-cancer therapeutic.[1][2][3] Extensive literature review reveals no evidence of antibacterial activity for SCH 725674. Therefore, this guide utilizes SCH 725674 as a placeholder to illustrate the rigorous experimental protocols and data interpretation required to characterize a compound's antibacterial profile, should it possess one. The data presented herein is hypothetical and for illustrative purposes only.

Introduction: The Imperative for Standardized Antibacterial Profiling

The escalating crisis of antimicrobial resistance necessitates the discovery and rigorous evaluation of new antibacterial agents.[4] A critical early step in the development of any potential antibiotic is the determination of its antibacterial spectrum—the range of bacterial species against which it is active. This process is not merely a qualitative assessment but a quantitative one, defining the potency of the compound against a diverse panel of clinically relevant bacteria.

This guide delineates the standard, internationally recognized methodologies for establishing an antibacterial spectrum, grounded in the principles of scientific integrity and reproducibility. We will explore the core experimental workflows, from initial screening to kinetic studies, that form the foundation of a robust preclinical data package.

Core Principles of Antibacterial Susceptibility Testing

The cornerstone of antibacterial profiling is the determination of the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[5][6][7] This value provides a quantitative measure of the compound's potency. The primary methods for MIC determination are broth dilution and agar dilution, which are standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

The choice of methodology is often dictated by the specific research question, the number of isolates to be tested, and the physicochemical properties of the compound. For a novel compound like SCH 725674, a comprehensive evaluation would typically involve broth microdilution against a broad panel of bacteria, followed by more detailed characterization for promising activities.

Experimental Methodologies for Spectrum Determination

A thorough investigation of a compound's antibacterial spectrum involves a tiered approach, beginning with broad screening to determine the MIC, followed by more dynamic assessments of its bactericidal or bacteriostatic properties.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is a widely used method for determining the MIC of a compound due to its efficiency and suitability for testing a large number of isolates.[1][10] The procedure involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[11]

-

Preparation of Antimicrobial Agent Stock Solution:

-

Accurately weigh a sample of SCH 725674 and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent must be validated to ensure it does not interfere with bacterial growth at the final concentration used in the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Microdilution Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the SCH 725674 stock solution, appropriately diluted to twice the highest desired final concentration, to the first well of each row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well of the dilution series.[11]

-

Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized bacterial inoculum.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[11]

-

-

Reading and Interpreting Results:

Caption: Workflow for Broth Microdilution MIC Determination.

Agar Dilution for MIC Determination

The agar dilution method is another reference standard for MIC determination.[8][10] It involves incorporating the antimicrobial agent directly into the agar medium before it solidifies. This method is particularly useful for testing fastidious organisms or when a large number of isolates need to be tested against a single compound.

-

Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of SCH 725674 as described for broth microdilution.

-

-

Preparation of Agar Plates:

-

Prepare molten Mueller-Hinton Agar (MHA) and maintain it in a water bath at 45-50°C.

-

Create a series of dilutions of the SCH 725674 stock solution.

-

Add a defined volume of each SCH 725674 dilution to a larger volume of molten MHA to achieve the desired final concentrations (e.g., 2 mL of drug solution to 18 mL of agar).

-

Pour the agar-drug mixture into sterile petri dishes and allow them to solidify on a level surface. A drug-free control plate must also be prepared.

-

-

Preparation and Inoculation of Bacteria:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, as in the broth microdilution method.

-

Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, delivering approximately 10⁴ CFU per spot.

-

-

Incubation:

-

Allow the inocula to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of SCH 725674 that completely inhibits visible growth on the agar surface.[12] A single colony or a faint haze should be disregarded.

-

Time-Kill Kinetic Assay

While the MIC provides information on the concentration required to inhibit growth, it does not describe the rate at which the compound acts or whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The time-kill kinetic assay provides this crucial information.[4][13][14]

-

Preparation:

-

Prepare a standardized mid-logarithmic phase bacterial culture in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Exposure:

-

Add SCH 725674 to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control culture with no compound.

-

Incubate all cultures in a shaking incubator at 37°C.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots in sterile saline or broth.

-

Plate the dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).

-

-

Data Analysis:

-

After incubation of the plates, count the colonies and calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each concentration.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13] Bacteriostatic activity is characterized by a minimal change in CFU/mL over time compared to the initial inoculum.

-

Caption: Workflow for a Time-Kill Kinetic Assay.

Data Presentation and Interpretation

Clear and standardized data presentation is paramount for the interpretation and comparison of results.

Hypothetical MIC Data for SCH 725674

The following table illustrates how MIC data for SCH 725674 would be presented. A comprehensive screen should include a diverse panel of Gram-positive and Gram-negative bacteria, including both reference strains and recent clinical isolates with known resistance profiles.

| Bacterial Species | Strain ID | Gram Stain | MIC (µg/mL) of SCH 725674 |

| Staphylococcus aureus | ATCC 29213 | Positive | >128 |

| Staphylococcus aureus (MRSA) | Clinical Isolate | Positive | >128 |

| Enterococcus faecalis | ATCC 29212 | Positive | >128 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | >128 |

| Escherichia coli | ATCC 25922 | Negative | >128 |

| Klebsiella pneumoniae (ESBL) | Clinical Isolate | Negative | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | >128 |

| Acinetobacter baumannii (MDR) | Clinical Isolate | Negative | >128 |

Note: The ">128" values are hypothetical, reflecting the expectation that an anti-cancer CDK inhibitor would lack antibacterial activity.

Interpreting MIC Values

The raw MIC value itself is not sufficient for a clinical interpretation. It must be compared to established clinical breakpoints, which are the concentrations that define whether an organism is susceptible (S), intermediate (I), or resistant (R) to a particular antibiotic.[6][15][16] These breakpoints are determined by regulatory bodies like CLSI and EUCAST and are based on pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcomes, and epidemiological cut-off values. For a novel compound, establishing these breakpoints is a complex process that occurs much later in drug development.

The Critical Role of Quality Control

Trustworthiness in susceptibility testing is ensured through a rigorous quality control (QC) program. Every batch of tests must include reference strains with known and reproducible MIC values.[17][18][19]

-

QC Strains: Specific strains, such as E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853, are used globally.[20]

-

Validation: The MIC values obtained for these QC strains must fall within a predefined acceptable range. If they do not, the entire batch of results is considered invalid, and the test must be repeated after troubleshooting the methodology (e.g., media preparation, inoculum density, incubation conditions).

Conclusion

Determining the antibacterial spectrum of a novel compound is a foundational element of antimicrobial drug discovery. The methodologies described in this guide—broth microdilution, agar dilution, and time-kill kinetics—represent the gold standard for generating reliable and reproducible in vitro susceptibility data. While SCH 725674 (Dinaciclib) serves as a structural framework for these protocols, its established role as a CDK inhibitor underscores the importance of applying these techniques to compounds with a plausible antibacterial mechanism of action. Adherence to standardized protocols, rigorous quality control, and careful data interpretation are essential for advancing promising new candidates in the fight against infectious diseases.

References

- CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th ed.

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]

- MI Microbiology. Broth Microdilution. Available from: (URL not available in search results)

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.

-

Parry, D., Guzi, T., Shanahan, F., Davis, N., Lam, M. H., & Carr, D. (2010). Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular cancer therapeutics, 9(8), 2344–2353. Available from: [Link]

- EUCAST. Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: (URL not available in search results)

-

Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180-2183. Available from: [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

- BenchChem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". Available from: (URL not available in search results)

- Dr. Oracle. How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? (2025). Available from: (URL not available in search results)

- IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: (URL not available in search results)

- Public Health England. Quality Control of Antimicrobial Susceptibility Testing. Available from: (URL not available in search results)

-

EUCAST. Clinical Breakpoint Tables. (2021). Available from: [Link]

-

Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]

- IACLD. MIC & Etest. Available from: (URL not available in search results)

- Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. Available from: (URL not available in search results)

- Ponnusamy, K., & Ramasamy, M. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-04.

- Clinical and Laboratory Standards Institute. (2018). M100: Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI, Wayne, PA.

-

Kim, H. S., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of laboratory medicine, 38(6), 559–565. Available from: [Link]

-

EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

- Kahlmeter, G. (2010). EUCAST-standardising antimicrobial susceptibility testing in Europe.

-

The Rubin Lab. Agar Dilution (MIC) Susceptibility Test Method. (2023). Available from: [Link]

- University of Gondar. Quality Control of Anti Microbial Susceptibility Test. Available from: (URL not available in search results)

- Khan, M. S. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology and Biotechnology, 12(1), 1-13.

-

Nelson Labs. Time-Kill Evaluations. Available from: [Link]

- IDEXX. Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available from: (URL not available in search results)

- Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Available from: (URL not available in search results)

- Tan, T. H., et al. (2022). Evaluation of Host Defense Peptide (CaD23)-Antibiotic Interaction and Mechanism of Action: Insights From Experimental and Molecular Dynamics Simulations Studies. Frontiers in Microbiology, 13, 843915.

-

Leibniz Institute DSMZ. Quality Control Strains. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. actascientific.com [actascientific.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. droracle.ai [droracle.ai]

- 7. dickwhitereferrals.com [dickwhitereferrals.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. EUCAST: EUCAST - Home [eucast.org]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. idexx.com [idexx.com]

- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 17. journals.asm.org [journals.asm.org]

- 18. bsac.org.uk [bsac.org.uk]

- 19. microbiologyclass.net [microbiologyclass.net]

- 20. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological & Chemical Properties of Sch 725674

The following technical guide provides an in-depth pharmacological and chemical profile of Sch 725674 , a specialized macrolactone antifungal agent. This document is structured for researchers and drug discovery scientists, focusing on structural uniqueness, synthetic accessibility, and biological activity.

Executive Summary

Sch 725674 is a 14-membered macrolactone antifungal agent originally isolated from the fermentation broth of Aspergillus sp.[1][2][3][4] (culture SPRI-0836).[2][3] Distinct from the clinically ubiquitous azole antifungals (e.g., posaconazole, voriconazole) and polyenes, Sch 725674 represents a rare class of "methyl-deficient" macrolides.[1] Its discovery is significant not for immediate clinical utility, but as a chemical probe for fungal inhibition pathways, exhibiting specific activity against Saccharomyces cerevisiae and Candida albicans.

This guide details the compound's structural elucidation, total synthesis strategies, and in vitro pharmacological profile, providing a roadmap for its use as a lead structure in antifungal development.

Chemical Identity & Structural Analysis

Sch 725674 distinguishes itself from classical antibacterial macrolides (e.g., erythromycin) by the absence of methyl substitution on the macrocyclic ring, a feature that simplifies its total synthesis and alters its conformational flexibility.

Physicochemical Profile

| Property | Description |

| Chemical Class | 14-membered Macrolactone (Macrolide) |

| Source | Natural Product (Aspergillus sp.) |

| Key Structural Features | [1][2][3][4][5][6][7] • E-configured |

| Stereochemistry | Contains three stereogenic carbinol centers; absolute stereochemistry established via total synthesis. |

| Solubility | Soluble in organic solvents (MeOH, DMSO, CHCl3); limited aqueous solubility. |

Structural Homology & Mechanism

While the precise molecular target of Sch 725674 remains under investigation, its structural homology provides critical mechanistic insights. It shares a core scaffold with gloeosporone , a known fungal self-germination inhibitor.[3][4]

-

Hypothesis: Unlike polyenes that disrupt membrane integrity or azoles that inhibit CYP51, Sch 725674 likely acts via regulatory signal interference or cell cycle disruption related to germination, analogous to gloeosporone.

-

Structure-Activity Relationship (SAR): The n-pentyl side chain is critical for membrane intercalation or hydrophobic pocket binding within the target protein.

Pharmacological Properties

In Vitro Antifungal Spectrum

Sch 725674 demonstrates moderate potency against specific yeast species.[1][3][4][5][8] It is currently characterized as a narrow-spectrum lead compound rather than a broad-spectrum therapeutic.

| Pathogen | Strain | MIC ( | Clinical Relevance |

| Saccharomyces cerevisiae | PM503 | 8 | Model organism; indicates eukaryotic cell cycle interference. |

| Candida albicans | C43 | 32 | Major human pathogen; moderate activity suggests potential for optimization. |

Cytotoxicity & Selectivity

Research indicates that while Sch 725674 is antifungal, structurally related analogs (e.g., 7-O-Methylnigrosporolide) exhibit potent cytotoxicity against mammalian cell lines (e.g., L5178Y lymphoma).

-

Implication: The window between antifungal efficacy and mammalian cytotoxicity is a critical parameter for any medicinal chemistry optimization of this scaffold.

Synthetic Accessibility & Production

For researchers requiring material for screening, Sch 725674 is accessible via fermentation or total synthesis. The "pot-economical" synthesis is preferred for generating analogs.

Biological Production (Fermentation)

-

Organism: Aspergillus sp.[1][2][3][4][5][6][8][9][10] (Strain SPRI-0836).[2][3]

-

Conditions: Aerobic fermentation at 24°C for 96 hours.

-

Yield: Low (requires extensive extraction).

Chemical Synthesis (Recommended Source)

Total synthesis allows for the generation of high-purity material. The most efficient routes utilize Ring-Closing Metathesis (RCM) to close the 14-membered ring.

Key Synthetic Steps (Curran/Prasad Methods):

-

Fragment Assembly: Use of dithiane alkylation or cross-metathesis to join the "upper" and "lower" carbon chains.[1][11]

-

Stereocontrol: Asymmetric epoxidation or chiral pool starting materials (e.g., tartaric acid) to set the hydroxyl stereocenters.

-

Macrocyclization: RCM of an acrylate ester precursor is the industry standard for closing the lactone.

Visualizations & Workflows

Diagram: Putative Mechanism & Structural Logic

The following diagram illustrates the structural relationship between Sch 725674 and its biological effects, highlighting the critical "methyl-deficient" backbone.

Caption: Structural logic connecting Sch 725674 features to its antifungal phenotype.

Diagram: Isolation & Screening Workflow

This workflow delineates the validated protocol for isolating Sch 725674 for experimental use.

Caption: Step-by-step isolation workflow from fungal culture to bioactive compound.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

To validate the activity of Sch 725674, use the standard CLSI M27-A3 broth microdilution method for yeasts.

Reagents:

-

RPMI 1640 medium (buffered to pH 7.0 with MOPS).

-

Sch 725674 stock solution (dissolved in DMSO).

-

C. albicans or S. cerevisiae inoculum (

CFU/mL).

Procedure:

-

Preparation: Prepare serial twofold dilutions of Sch 725674 in RPMI 1640 across a 96-well plate. Final concentration range: 0.125 – 64

g/mL. -

Inoculation: Add 100

L of yeast inoculum to each well. -

Controls: Include a Growth Control (drug-free medium + cells) and a Sterile Control (medium only).

-

Incubation: Incubate plates at 35°C for 24–48 hours.

-

Readout: Determine MIC as the lowest concentration resulting in

50% inhibition of growth compared to the control (visual score or OD600).

Protocol: Fermentation & Isolation

Objective: Recover natural Sch 725674 from Aspergillus.

-

Seed Culture: Inoculate Aspergillus sp.[2][3][4][5] into 250 mL flasks containing Proteus Peptone, NaCl, Yeast Extract, and Cerelose. Incubate at 24°C, 250 rpm.

-

Extraction: After 96 hours, filter the broth. Extract the filtrate with Ethyl Acetate (3x volume).

-

Purification: Concentrate the organic layer in vacuo. Purify the residue via silica gel column chromatography (eluent: Hexane/EtOAc gradient) followed by reverse-phase HPLC if high purity (>95%) is required for biological testing.

References

-

Yang, S. W., et al. (2005). Structure elucidation of Sch 725674 from Aspergillus sp.[3][4] Journal of Antibiotics, 58(8), 535-538.

-

Cook, C. & Curran, D. P. (2016). A Pot-Economical Approach to the Total Synthesis of Sch-725674. Organic Letters, 18(3), 464-467.

-

Reddy, C. R., et al. (2014). Enantiospecific Total Synthesis of Macrolactone Sch 725674. Organic Letters, 16(23), 6172–6175.

-

Prasad, K. R.[1] & Gholap, S. L. (2014). An enantioselective total synthesis of Sch-725674.[4][11][12] Organic & Biomolecular Chemistry, 12, 9539-9549.

Sources

- 1. An enantioselective total synthesis of Sch-725674 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02136C [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure elucidation of Sch 725674 from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of koji mold (Aspergillus oryzae) from nature in Niigata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. scielo.br [scielo.br]

- 10. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An enantioselective total synthesis of Sch-725674 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Enantiospecific total synthesis of macrolactone Sch 725674 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sch 725674 total synthesis protocols for laboratory use

Application Note: Total Synthesis of Antifungal Macrolide Sch 725674

Executive Summary & Compound Profile

Sch 725674 is a 14-membered macrolactone antifungal agent originally isolated from Aspergillus sp. It exhibits significant biological activity against Saccharomyces cerevisiae and Candida albicans.[1][2] Structurally, it is characterized by a 14-membered lactone ring, a specific stereochemical triad (5R, 6S, 8R), and a hydrophobic pentyl side chain.

For laboratory synthesis, the Kaliappan Protocol (2015) represents a robust, convergent strategy. Unlike linear approaches, this protocol utilizes a dithiane linchpin coupling to assemble the carbon skeleton, followed by Yamaguchi macrolactonization . This guide details the experimental workflow for this 13-step enantioselective synthesis, emphasizing critical process parameters (CPPs) to ensure reproducibility.

| Compound Attribute | Detail |

| Chemical Name | (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-oxacyclotetradec-3-en-2-one |

| CAS Number | 877061-66-0 |

| Molecular Formula | C₁₈H₃₂O₅ |

| Key Structural Features | 14-membered macrolactone, trans-alkene, triol motif |

| Primary Synthetic Challenge | Remote stereocontrol at C14 and efficient macrocyclization |

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent disconnection.[3] The 14-membered ring is opened at the ester linkage (C1-O14), revealing a seco-acid precursor. The carbon backbone is further disconnected at the C8-C9 bond using a dithiane-epoxide coupling strategy. This allows for the independent preparation of the "Northern" and "Southern" fragments, minimizing linear step counts and maximizing convergent yield.

Detailed Experimental Protocols

Phase 1: Dithiane Linchpin Coupling (Fragment Assembly)

Rationale: The 1,3-dithiane moiety serves as an acyl anion equivalent (umpolung), allowing nucleophilic attack on the chiral epoxide to establish the C8-C9 bond and the C8 hydroxyl stereocenter.

Reagents:

-

Fragment A (Dithiane) : 2-(but-3-en-1-yl)-1,3-dithiane

-

Fragment B (Epoxide) : (R)-2-pentyloxirane (or functionalized equivalent)

-

Base : n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Solvent : Anhydrous THF (Tetrahydrofuran)

-

Additive : HMPA (Hexamethylphosphoramide) or DMPU (for Lewis basicity enhancement)

Protocol:

-

Anion Generation : Charge a flame-dried round-bottom flask with Fragment A (1.0 equiv) and anhydrous THF (0.2 M concentration) under Argon. Cool the solution to -78 °C .

-

Lithiation : Dropwise add n-BuLi (1.1 equiv) over 15 minutes. The solution typically turns pale yellow. Stir at -78 °C for 1 hour to ensure complete deprotonation.

-

Coupling : Add Fragment B (Epoxide, 1.2 equiv) dissolved in minimal THF. Optionally, add HMPA (2.0 equiv) to facilitate epoxide opening.

-

Reaction : Allow the mixture to warm slowly to 0 °C over 4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 8:2) for the disappearance of the dithiane spot.

-

Quench : Quench with saturated aqueous NH₄Cl solution at 0 °C.

-

Workup : Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification : Flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes) yields the coupled alcohol intermediate.

Critical Process Parameter (CPP): Temperature control during n-BuLi addition is critical. Exotherms > -60 °C can lead to decomposition of the lithiated species.

Phase 2: Yamaguchi Macrolactonization

Rationale: Closing the 14-membered ring is entropically disfavored. The Yamaguchi method uses a mixed anhydride to activate the carboxylic acid, allowing for regioselective attack by the secondary alcohol at C14 under high-dilution conditions.

Reagents:

-

Substrate : Seco-acid (hydrolyzed ester precursor)

-

Reagent : 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)[5][6]

-

Base : Et₃N (Triethylamine) and DMAP (4-Dimethylaminopyridine)

-

Solvent : Toluene (Anhydrous)

Protocol:

-

Mixed Anhydride Formation : Dissolve the Seco-acid (1.0 equiv) in anhydrous THF. Add Et₃N (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). Stir at room temperature for 1 hour. A white precipitate (Et₃N·HCl) will form.

-

Solvent Swap : Concentrate the mixture in vacuo to remove THF (avoiding hydrolysis). Re-dissolve the residue in a large volume of anhydrous Toluene to achieve High Dilution (0.005 M) .

-

Cyclization : Add this solution dropwise (via syringe pump over 4 hours) to a refluxing solution of DMAP (5.0 equiv) in Toluene.

-

Reflux : Continue refluxing for 12–16 hours.

-

Workup : Cool to room temperature. Wash with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification : Silica gel chromatography is essential to separate the monomeric macrolactone from dimeric byproducts.

Self-Validating Check : The disappearance of the seco-acid peak in LC-MS and the emergence of a less polar spot on TLC confirms cyclization. NMR should show a downfield shift of the C14-H proton (approx. δ 5.0 ppm) due to esterification.

Phase 3: Final Deprotection & Stereoselective Reduction

Rationale: The ketone at C5 (masked as dithiane or generated post-coupling) must be reduced to the alcohol with specific stereochemistry (5R).

Protocol:

-

Dithiane Removal : Treat the macrocycle with [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or Hg(ClO₄)₂ in aqueous acetonitrile to unveil the ketone.

-

Reduction : Cool the ketone substrate in MeOH to -78 °C. Add NaBH₄ (or Zn(BH₄)₂ for chelation control).

-

Stereocontrol : The existing stereocenters at C6 and C8 direct the hydride attack. Kaliappan reports high diastereoselectivity (dr > 10:1) favoring the natural configuration.

-

Global Deprotection : If silyl protecting groups (TBS/TES) are present, remove them using TBAF (1.0 M in THF) buffered with acetic acid to prevent lactone hydrolysis.

Summary of Key Reagents & Yields

| Step | Transformation | Reagents | Typical Yield |

| 1 | Dithiane Alkylation | n-BuLi, THF, Epoxide | 85-90% |

| 2 | Cross Metathesis | Grubbs-II Catalyst, DCM | 75-82% |

| 3 | Seco-acid Prep | LiOH, THF/H₂O | 95% |

| 4 | Macrolactonization | 2,4,6-TCBC, DMAP, Toluene | 65-72% |

| 5 | Stereoselective Red.[4][7] | NaBH₄, MeOH, -78 °C | 88% (dr >10:1) |

References

-

Kaliappan, K. P., & Ramakrishna, K. (2015).[4][8] An enantioselective total synthesis of Sch-725674.[8][9][10][11] Organic & Biomolecular Chemistry, 13(1), 234-240. [Link]

-

Bali, A. K., Sunnam, S. K., & Prasad, K. R. (2014). Enantiospecific total synthesis of macrolactone Sch 725674.[9][11] Organic Letters, 16(15), 4001-4003. [Link]

-

Ghanem, A., et al. (2012). Minimal Fluorous Tagging Strategy that Enables the Synthesis of the Complete Stereoisomer Library of SCH725674 Macrolactones. Journal of the American Chemical Society, 134(3), 1685–1692. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sapphire North America [sapphire-usa.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. An enantioselective total synthesis of Sch-725674 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Enantiospecific total synthesis of macrolactone Sch 725674 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: In Vitro Characterization & Efficacy Profiling of Antifungal Macrolide Sch 725674

Executive Summary

Sch 725674 is a 14-membered macrolide antifungal agent originally isolated from Aspergillus sp. Unlike antibacterial macrolides (e.g., erythromycin) that target the 50S bacterial ribosome, Sch 725674 exhibits specific activity against fungal pathogens, including Saccharomyces cerevisiae and Candida albicans, with reported Minimum Inhibitory Concentrations (MICs) in the range of 8–32 µg/mL.

This application note provides a rigorous, standardized framework for evaluating Sch 725674. It moves beyond simple susceptibility testing to include time-kill kinetics and phenotypic profiling assays designed to elucidate its mode of action—specifically distinguishing between cell wall targeting, membrane disruption, and ergosterol binding.

Experimental Workflow

The following workflow outlines the logical progression from initial susceptibility screening to mechanistic characterization.

Figure 1: Step-wise characterization pipeline for Sch 725674, moving from potency (MIC) to pharmacodynamics (Time-Kill) and mechanism (MOA).

Materials & Reagents

To ensure reproducibility, use the following grade of reagents:

| Reagent | Specification | Purpose |

| Sch 725674 | ≥95% Purity (HPLC) | Test Compound |

| RPMI 1640 | w/ L-glutamine, w/o bicarbonate | Assay Medium (Buffered to pH 7.0 with MOPS) |

| MOPS Buffer | 0.165 M, pH 7.0 | pH maintenance during incubation |

| Resazurin (Alamar Blue) | 0.01% solution | Cell viability indicator (Colorimetric) |

| Ergosterol | Sigma Grade | Exogenous lipid for binding competition assays |

| Sorbitol | 0.8 M supplement | Osmotic stabilizer for cell wall assays |

| DMSO | Molecular Biology Grade | Solvent for Sch 725674 (Max final conc. <1%) |

Protocol 1: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Sch 725674 against Candida spp. (yeasts) and Aspergillus spp.[1][2] (molds) following CLSI M27-A3 and M38-A2 standards.

Methodology

-

Inoculum Preparation:

-

Culture C. albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

-

Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland standard (~1–5 × 10⁶ CFU/mL).

-

Dilute 1:100, then 1:20 in RPMI 1640-MOPS to achieve a final working inoculum of 0.5–2.5 × 10³ CFU/mL .

-

-

Compound Dilution:

-

Prepare a stock solution of Sch 725674 in DMSO (e.g., 1600 µg/mL).

-

Perform 2-fold serial dilutions in RPMI 1640 across a 96-well microplate.

-

Test Range: 64 µg/mL down to 0.125 µg/mL.

-

Controls: Growth Control (Media + Inoculum + DMSO), Sterility Control (Media only).

-

-

Incubation & Readout:

-

Add 100 µL of inoculum to 100 µL of drug dilution (Final Volume: 200 µL).

-

Incubate at 35°C for 24–48 hours.

-

Visual Score: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

-

Optional (Colorimetric): Add 20 µL Resazurin; incubate 2h. Blue = Dead/Inhibited; Pink = Viable.

-

Data Interpretation:

-

Sch 725674 Typical MIC: Expect values between 8–32 µg/mL for C. albicans and S. cerevisiae [1].[1][2]

-

Note: If MIC >64 µg/mL, the compound is considered inactive against that specific strain.

Protocol 2: Time-Kill Kinetics

Objective: Determine if Sch 725674 is fungistatic (inhibits growth) or fungicidal (kills >99.9% of inoculum).

Methodology

-

Setup: Prepare 10 mL of RPMI-MOPS broth containing Sch 725674 at concentrations of 1×, 2×, and 4× the determined MIC . Include a drug-free growth control.

-

Inoculation: Add C. albicans inoculum to a starting density of ~1 × 10⁵ CFU/mL.

-

Sampling: Incubate at 35°C with agitation (150 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours .

-

Quantification:

-

Serially dilute aliquots in PBS.

-

Plate 20 µL onto SDA plates.

-

Incubate 24h and count colonies (CFU/mL).

-

Analysis (Log Reduction)

-

Fungicidal: ≥3 log₁₀ reduction (99.9% kill) from the starting inoculum within 24h.

-

Fungistatic: <3 log₁₀ reduction or maintenance of stasis.

-

Sch 725674 Insight: As a macrolide, it is likely fungistatic at lower concentrations, similar to how antibacterial macrolides function, though high concentrations may exhibit cidal activity.

Protocol 3: Mechanistic Profiling (Phenotypic Assays)

Since the exact molecular target of Sch 725674 is not fully characterized in public databases, these assays classify the compound based on its interaction with fungal structures.

Assay A: Sorbitol Protection Assay (Cell Wall Target)

Rationale: Sorbitol acts as an osmotic protectant. If Sch 725674 inhibits cell wall synthesis (like echinocandins), fungal cells will lyse in standard media but survive (MIC increases) in the presence of sorbitol.

-

Duplicate Plates: Prepare two identical MIC plates as described in Protocol 1.

-

Plate A: Standard RPMI-MOPS.

-

Plate B: RPMI-MOPS supplemented with 0.8 M Sorbitol .

-

-

Readout: Compare MIC values after 48h.

-

Result: If MIC in Plate B is significantly higher (e.g., >4-fold) than Plate A, the mechanism involves cell wall inhibition .

-

Result: If MIC is unchanged, the target is likely intracellular or membrane-related.

-

Assay B: Ergosterol Binding Assay (Membrane Target)

Rationale: If Sch 725674 acts by binding to ergosterol (like Polyenes), adding exogenous ergosterol will "sequester" the drug, reducing its efficacy (increasing MIC).

-

Preparation: Dissolve ergosterol in Tween 80/Ethanol. Add to RPMI media at 400 µg/mL .

-

Procedure: Perform MIC testing with Sch 725674 using:

-

Control: Standard RPMI.

-

Test: RPMI + 400 µg/mL Ergosterol.

-

-

Interpretation:

-

Shift in MIC: An increase in MIC in the presence of ergosterol suggests the drug binds to membrane sterols.

-

No Shift: The drug does not target membrane sterols directly.

-

Data Reporting & Troubleshooting

Summary Table Template

| Assay | Parameter | Result (Example) | Interpretation |

| Susceptibility | MIC (24h) | 16 µg/mL | Moderate Activity |

| Kinetics | Log Reduction | 1.2 log₁₀ | Fungistatic |

| Sorbitol | MIC Shift | None (16 → 16) | Not Cell Wall Active |

| Ergosterol | MIC Shift | None (16 → 16) | Non-Polyene Mechanism |

Troubleshooting Guide

-

Precipitation: Sch 725674 is a macrolide and may precipitate in aqueous media at >64 µg/mL. Ensure DMSO concentration is <1% but sufficient to maintain solubility during dilution.

-

Inoculum Effect: High inoculum densities (>5 × 10³) can artificially raise MICs. Verify counts via plating.

-

Trailing Growth: If "trailing" (partial inhibition) is observed, read MIC at 80% inhibition rather than 100%.

References

-

Yang, S.W., et al. (2014).[3] "Structure Elucidation of Sch 725674 from Aspergillus sp." Journal of Antibiotics. (Demonstrates isolation and MIC values against S. cerevisiae and C. albicans).

-

CLSI. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute.

-

Ramakrishna, K., & Kaliappan, K.P. (2015). "An enantioselective total synthesis of Sch-725674." Organic & Biomolecular Chemistry.

Sources

Application Note: Antimicrobial Susceptibility Testing (AST) Protocols for Iclaprim

Introduction & Mechanism of Action

Iclaprim is a novel diaminopyrimidine dihydrofolate reductase (DHFR) inhibitor. Unlike its predecessor trimethoprim (TMP), iclaprim is designed with a specific hydrophobic side chain that enables it to bind tightly to the DHFR enzyme even in the presence of specific point mutations (e.g., F98Y in Staphylococcus aureus) that confer resistance to TMP.

The Critical Variable: Thymidine Antagonism

For researchers developing AST protocols for iclaprim, the most critical variable is thymidine content in the growth medium.

-

Mechanism: Iclaprim inhibits the synthesis of tetrahydrofolate, a cofactor required for the de novo synthesis of thymidine monophosphate (dTMP).

-

The Bypass: If exogenous thymidine is present in the media (e.g., from lysed blood or poor-quality broth), bacteria can utilize the "salvage pathway" via thymidine kinase (TK) to produce dTMP, effectively bypassing the iclaprim blockade.

-

Result: False resistance (artificially elevated MICs).

Therefore, this protocol emphasizes strict control of media quality to ensure data integrity.

Diagram: Mechanism of Action & Thymidine Bypass

Figure 1: Mechanism of Action of Iclaprim showing the primary blockade of DHFR and the potential resistance bypass via exogenous thymidine (Salvage Pathway).

Material Preparation

Stock Solution Preparation

Iclaprim is hydrophobic and requires organic solvents for initial solubilization.

-

Solvent: 100% Dimethyl Sulfoxide (DMSO).

-

Target Concentration: 10 mg/mL (10,000 µg/mL).

-

Storage: Aliquot into small volumes (e.g., 500 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol:

-

Weigh 10 mg of Iclaprim powder.

-

Add 1.0 mL of sterile, analytical-grade DMSO.

-

Vortex until fully dissolved. Solution should be clear and yellow/colorless.

Culture Media

Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

Thymidine Check: Ensure the lot of CAMHB has been tested for low thymidine content. This is often validated using Enterococcus faecalis ATCC 29212 with trimethoprim/sulfamethoxazole (SXT). If the MIC for SXT is ≤0.5/9.5 µg/mL, thymidine levels are acceptably low.

-

Supplements: Do not add lysed horse blood (LHB) unless testing fastidious organisms (e.g., Streptococci), as LHB contains thymidine phosphorylase which can alter thymidine dynamics, but more importantly, blood products themselves can introduce thymidine. For S. aureus, use plain CAMHB.

Broth Microdilution (BMD) Protocol

This protocol is adapted from CLSI M07 guidelines but optimized for investigational DHFR inhibitors.

Experimental Workflow Diagram

Figure 2: Step-by-step Broth Microdilution workflow for Iclaprim AST.

Step-by-Step Procedure

Step 1: Plate Preparation (2x Concentration)

-

Prepare a dilution series of iclaprim in DMSO at 100x the final desired testing concentrations.

-

Example: For a final range of 0.03 – 32 µg/mL, prepare DMSO stocks of 3 – 3200 µg/mL.

-

-

Dilute these DMSO stocks 1:50 into CAMHB to create 2x working solutions.

-

Note: This results in a final DMSO concentration of 1% in the well, which is non-toxic to S. aureus.

-

-

Dispense 50 µL of the 2x iclaprim-CAMHB solution into the wells of a sterile 96-well microtiter plate.

Step 2: Inoculum Preparation

-

Select 3-5 colonies of S. aureus (test strain or QC strain ATCC 29213) from an overnight agar plate.

-

Suspend in saline to reach a turbidity equivalent to a 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:100 in CAMHB.

-

Concentration is now ~1.5 x 10^6 CFU/mL.

-

Step 3: Inoculation

-

Add 50 µL of the diluted inoculum to each well containing 50 µL of drug solution.

-

Final Volume: 100 µL.

-

Final Bacterial Concentration: ~5 x 10^5 CFU/mL.

-

Final Iclaprim Concentration: 1x (Desired Range).

-

Final DMSO Concentration: 1%.

-

Step 4: Incubation

-

Seal the plate with a breathable adhesive seal or loose lid.

-

Incubate at 35 ± 2°C in ambient air for 16–20 hours .

Step 5: Reading Results

-

Use a manual mirror reader or automated plate reader (OD600).

-

MIC Definition: The lowest concentration of iclaprim that completely inhibits visible growth (no button or turbidity).

-

Trailing Endpoints: DHFR inhibitors can sometimes show "trailing" (light haze). Read the MIC at the point of complete inhibition (80% reduction in OD compared to growth control).

Quality Control & Data Analysis

Since iclaprim is not FDA-approved, official CLSI breakpoints do not exist. However, internal quality control is mandatory to validate the assay performance.

QC Strain: Staphylococcus aureus ATCC 29213

This strain is the standard for validating cation-adjusted Mueller-Hinton broth and is TK-competent (sensitive to thymidine interference).

Expected MIC Ranges (Internal Validation Targets): Based on pharmacokinetic/pharmacodynamic studies and multi-center surveillance data [1, 2]:

| Parameter | Value |

| QC Strain | S. aureus ATCC 29213 |

| Target MIC | 0.125 µg/mL |

| Acceptable Range | 0.06 – 0.25 µg/mL |

| Solvent Control | DMSO (max 1%) |

Note: If your MIC for ATCC 29213 is >0.5 µg/mL, suspect thymidine contamination in the media or degradation of the iclaprim stock.

Data Interpretation[2][3][4][5][6]

-

Susceptibility: While no official breakpoints exist, wild-type S. aureus (including MRSA) typically display MICs ≤ 0.12 µg/mL.

-

Resistance Mechanisms: Significant elevation in MIC (> 2 µg/mL) may indicate mutations in the DHFR gene (e.g., F98Y combined with other mutations) or high thymidine levels in the assay.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| MICs are consistently high (>4-fold expected) | High Thymidine in Media | Test media with E. faecalis ATCC 29212 + SXT.[1] If resistant, discard media lot. |

| Precipitation in wells | Drug insolubility | Ensure final DMSO concentration is ≤1% but sufficient to keep drug in solution.[1] Do not use saline for stock dilutions. |

| "Skipped" wells (Growth-No Growth-Growth) | Pipetting error or contamination | Repeat the assay.[1] Ensure vigorous vortexing of the inoculum. |

| Growth in Negative Control | Contaminated reagents | Sterilize all buffers.[1] Check DMSO sterility. |

References

-

Huang, D. B., et al. (2018). Identification of the In Vivo Pharmacokinetics and Pharmacodynamic Driver of Iclaprim. Antimicrobial Agents and Chemotherapy, 62(6), e02426-17.

-

Mendes, R. E., et al. (2010). Potency and Bactericidal Activity of Iclaprim against Recent Clinical Gram-Positive Isolates. Antimicrobial Agents and Chemotherapy, 54(5), 2212–2216.

-

O'Donnell, J. N., et al. (2019). Iclaprim: a novel dihydrofolate reductase inhibitor for skin and soft tissue infections. Expert Review of Anti-infective Therapy, 17(2), 79-90.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.

Sources

Application Notes and Protocols for the Evaluation of a Novel Investigational Drug in Hospital-Acquired Pneumonia (HAP) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Hospital-Acquired Pneumonia and the Imperative for Novel Therapeutics

Hospital-acquired pneumonia (HAP) is a significant cause of morbidity and mortality in hospitalized patients, defined as pneumonia that occurs 48 hours or more after admission and was not incubating at the time of admission.[1][2] A subset of HAP, ventilator-associated pneumonia (VAP), arises more than 48 hours after endotracheal intubation.[1][2] HAP is the most common and deadly healthcare-associated infection, complicating the treatment of already vulnerable patient populations.[3]

The microbial etiology of HAP is diverse and often involves multidrug-resistant (MDR) pathogens. Common causative agents include Gram-negative bacilli such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Enterobacter spp., and Acinetobacter spp., as well as Gram-positive cocci like Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA).[4][5] The rise of antibiotic resistance among these pathogens presents a formidable challenge to clinicians and underscores the urgent need for the development of new antimicrobial agents with novel mechanisms of action.

This document provides a comprehensive guide for the preclinical and early clinical evaluation of a novel investigational drug for the treatment of HAP. It outlines key in vitro and in vivo studies, providing detailed protocols and explaining the scientific rationale behind each experimental step.

Preclinical Evaluation of a Novel Investigational Drug for HAP

A thorough preclinical evaluation is critical to establishing the potential of a new antimicrobial agent and to inform the design of subsequent clinical trials. The following sections detail the essential in vitro and in vivo studies.

In Vitro Assessment of Antimicrobial Activity

The initial step in evaluating a new antimicrobial is to determine its intrinsic activity against a panel of clinically relevant HAP pathogens.

1. Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. It is a fundamental measure of a drug's potency.

-

Protocol:

-

Prepare a panel of recent clinical isolates of common HAP pathogens (e.g., P. aeruginosa, K. pneumoniae, A. baumannii, S. aureus). Include both susceptible and MDR strains.

-

Perform broth microdilution or agar dilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare serial twofold dilutions of the novel investigational drug in appropriate growth media.

-

Inoculate each dilution with a standardized suspension of the test organism.

-

Incubate for 16-20 hours at 35-37°C.

-

The MIC is the lowest concentration of the drug that completely inhibits visible growth.

-

-

Data Presentation:

| Pathogen | Strain ID | Resistance Profile | Novel Drug MIC (µg/mL) | Comparator Drug 1 MIC (µg/mL) | Comparator Drug 2 MIC (µg/mL) |

| P. aeruginosa | PA-001 | MDR | 1 | 16 | >64 |

| K. pneumoniae | KP-002 | ESBL-producing | 0.5 | 8 | 32 |

| A. baumannii | AB-003 | Carbapenem-resistant | 2 | >64 | >64 |

| S. aureus | SA-004 | MRSA | 0.25 | 1 | 0.5 |

2. In Vitro Synergy Studies:

Given that HAP is often treated with combination therapy, it is important to assess whether the novel drug acts synergistically, additively, or antagonistically with existing antibiotics.

-

Protocol:

-

Select representative strains of key HAP pathogens.

-

Use the checkerboard broth microdilution method to test the novel drug in combination with standard-of-care antibiotics (e.g., a beta-lactam, an aminoglycoside).

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy: FICI ≤ 0.5; indifference: 0.5 < FICI ≤ 4; antagonism: FICI > 4).

-

3. Assessment of Resistance Potential:

Understanding the likelihood and mechanisms of resistance development is crucial.

-

Protocol:

-

Spontaneous Resistance Frequency: Plate a high-density bacterial culture onto agar containing multiples of the MIC of the novel drug to determine the frequency of spontaneous resistant mutants.

-

Serial Passage Studies: Serially passage a bacterial strain in sub-inhibitory concentrations of the novel drug over several days to select for resistant mutants.

-

Mechanism of Resistance: Characterize any resistant mutants obtained through whole-genome sequencing to identify mutations responsible for resistance.

-

In Vivo Evaluation: Animal Models of HAP

Animal models are indispensable for evaluating the efficacy of a new antimicrobial in a complex biological system.[6] Murine models are frequently used for initial in vivo testing due to their cost-effectiveness and the availability of transgenic strains.[7][8]

Murine Model of HAP Workflow

Caption: Workflow for a murine model of HAP.

Detailed Protocol for a Murine Model of P. aeruginosa Pneumonia:

-

Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

-

Pathogen Preparation: Grow P. aeruginosa (e.g., ATCC 27853 or a clinical isolate) to mid-log phase in a suitable broth. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

-

Infection:

-

Anesthetize the mice with isoflurane or a ketamine/xylazine cocktail.

-

For oropharyngeal aspiration, gently pull the tongue to the side and pipette 50 µL of the bacterial suspension into the oropharynx.[6][9] The mouse will aspirate the inoculum into the lungs.

-

Alternatively, for intratracheal instillation, make a small incision in the neck to expose the trachea and directly inject the bacterial suspension.[10]

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 2 hours), randomize the mice into treatment groups:

-

Vehicle control (e.g., saline)

-

Novel investigational drug (at various doses)

-

Comparator antibiotic (e.g., piperacillin-tazobactam)

-

-

Administer the treatments via a clinically relevant route (e.g., intravenous, intraperitoneal).

-

-

Endpoint Analysis:

-

Survival: Monitor the mice for a defined period (e.g., 7 days) and record survival.

-

Bacterial Load: At specific time points (e.g., 24 hours post-infection), euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.

-

Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation, edema, and tissue damage.

-

Cytokine Analysis: Perform bronchoalveolar lavage (BAL) to collect fluid for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

PK/PD studies are essential to determine the optimal dosing regimen for the novel drug.

-

Protocol:

-

Administer the novel drug to uninfected and infected animals at various doses.

-

Collect blood samples at multiple time points to determine the drug's concentration-time profile (pharmacokinetics).

-

Correlate PK parameters (e.g., Cmax, AUC) with efficacy endpoints (e.g., bacterial killing) to identify the PK/PD driver of efficacy (e.g., Cmax/MIC, AUC/MIC, %T>MIC).

-

Considerations for Clinical Development

Based on promising preclinical data, the investigational drug can move into clinical development. The design of clinical trials for HAP should be guided by regulatory agencies like the FDA and insights from clinical practice guidelines.[11][12]

Key Elements of a Phase 2/3 Clinical Trial for HAP:

-

Patient Population: Adults with a clinical diagnosis of HAP, characterized by a new or progressive infiltrate on chest imaging plus clinical signs of infection (e.g., fever, purulent sputum, leukocytosis).[1][4][5]

-

Study Design: Randomized, double-blind, non-inferiority trial comparing the novel investigational drug to a standard-of-care antibiotic regimen.

-

Endpoints:

-

Primary Endpoint: All-cause mortality at a specific time point (e.g., Day 28) or clinical response at a test-of-cure visit.

-

Secondary Endpoints: Microbiological eradication, duration of mechanical ventilation, length of ICU stay, and safety and tolerability.

-

-

Microbiological Confirmation: Obtain lower respiratory tract samples (e.g., sputum, tracheal aspirate, BAL fluid) for culture and susceptibility testing before initiating therapy.[2]

Signaling Pathway in HAP Pathogenesis

Caption: Simplified signaling pathway in HAP.

Conclusion

The evaluation of a novel investigational drug for HAP is a rigorous, multi-step process. A comprehensive preclinical assessment, including detailed in vitro characterization and robust in vivo efficacy studies, is paramount for establishing the therapeutic potential of the compound and for designing safe and effective clinical trials. The protocols and considerations outlined in this document provide a framework for researchers and drug developers to navigate this complex but critical path toward addressing the unmet medical need in the treatment of hospital-acquired pneumonia.

References

- Medscape. (2025, February 12). Hospital-Acquired Pneumonia (Nosocomial Pneumonia) and Ventilator-Associated Pneumonia.

- Kalil, A. C., Metersky, M. L., Klompas, M., Muscedere, J., Sweeney, D. A., Palmer, L. B., ... & Brozek, J. L. (2016). Management of Adults With Hospital-acquired and Ventilator-associated Pneumonia: 2016 Clinical Practice Guidelines by the Infectious Diseases Society of America and the American Thoracic Society. Clinical Infectious Diseases, 63(5), e61-e111.

- Stanford Medicine. (2025, May 7). SHC Clinical Pathway: Inpatient Pneumonia (Community-Acquired, Hospital-Acquired and Ventilator-Associated).

- Bielen, K., de Pundert, P., & St-Arnaud, R. (2017). Animal models of hospital-acquired pneumonia: current practices and future perspectives. Annals of Translational Medicine, 5(13), 274.